1,2-Diphenylethyne-d10

Catalog No.
S788224
CAS No.
19339-46-9
M.F
C14H10
M. Wt
188.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diphenylethyne-d10

CAS Number

19339-46-9

Product Name

1,2-Diphenylethyne-d10

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene

Molecular Formula

C14H10

Molecular Weight

188.29 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JRXXLCKWQFKACW-LHNTUAQVSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

1,2-Diphenylethyne-d10 (CAS 19339-46-9) is the fully deuterated isotopologue of 1,2-Diphenylethyne (Tolane). As a stable, colorless solid, its core utility derives from the substitution of all ten phenyl protons with deuterium. This isotopic labeling is not a trivial alteration; it fundamentally changes the compound's interaction with various analytical probes, making it an indispensable tool for resolving complex vibrational spectra and enabling specific types of materials analysis, such as neutron scattering, where the non-deuterated analog is unsuitable.

Substituting 1,2-Diphenylethyne-d10 with its unlabeled counterpart, 1,2-Diphenylethyne (CAS 501-65-5), will lead to total failure in its primary applications. The large mass difference between deuterium and protium (hydrogen-1) creates significant, predictable shifts in vibrational frequencies, which is the entire basis for its use in clarifying complex IR and Raman spectra. Furthermore, in neutron scattering experiments, the exceptionally large incoherent scattering cross-section of hydrogen creates overwhelming background noise, obscuring the desired structural data. The substitution with deuterium, which has a much smaller incoherent cross-section, is the critical enabling factor for such analyses. Therefore, for applications requiring vibrational mode assignment or neutron-based structural analysis, the non-deuterated version is not a cost-saving alternative but an entirely different and non-functional reagent.

Essential for Neutron Scattering: Drastically Reduced Incoherent Scattering for Clearer Structural Data

The primary procurement driver for 1,2-Diphenylethyne-d10 in materials science is its suitability for neutron scattering studies, a property not shared by its hydrogenous counterpart. The incoherent scattering cross-section of a hydrogen (¹H) nucleus is 80.2 x 10⁻²⁴ cm², creating significant background that obscures coherent scattering signals used for structural determination. In direct contrast, the deuterium (²H) nucleus has an incoherent cross-section of only 2.0 x 10⁻²⁴ cm². This ~40-fold reduction is a critical enabling factor for obtaining high-quality structural data on systems incorporating this molecule.

Evidence DimensionIncoherent Neutron Scattering Cross-Section (σ_incoherent)
Target Compound Data2.0 x 10⁻²⁴ cm² (per ²H nucleus)
Comparator Or Baseline1,2-Diphenylethyne (¹H): 80.2 x 10⁻²⁴ cm² (per ¹H nucleus)
Quantified DifferenceThe deuterated compound exhibits a ~97.5% reduction in incoherent scattering per nucleus compared to the standard compound.
ConditionsStandard tabulated values for neutron scattering cross-sections.

This dramatic reduction in background noise is essential for the feasibility and accuracy of neutron scattering experiments, making the d10-compound the only viable choice for such structural analyses.

Enables Unambiguous Vibrational Mode Assignment in IR & Raman Spectroscopy

Deuteration of the phenyl rings provides a powerful tool for vibrational analysis by inducing significant, predictable shifts in key spectral bands. Direct comparison of the infrared spectra shows that numerous C-H vibrational modes in standard 1,2-Diphenylethyne are shifted to lower frequencies upon deuteration. For example, a prominent C-H stretching vibration observed around 3059 cm⁻¹ in the standard compound is absent in the d10 version, with corresponding C-D stretching modes appearing at much lower wavenumbers (typically ~2200-2300 cm⁻¹). This isotopic shift allows researchers to definitively assign vibrations originating from the phenyl rings versus other parts of a larger molecule or surface to which the diphenylethyne moiety is attached.

Evidence DimensionInfrared Vibrational Frequency (Aromatic C-H/C-D Stretch)
Target Compound DataC-D stretching modes appear in the ~2200-2300 cm⁻¹ region.
Comparator Or Baseline1,2-Diphenylethyne (h10): Prominent C-H stretching modes are observed around 3059 cm⁻¹.
Quantified DifferenceIsotopic shift of >750 cm⁻¹ for aromatic stretching vibrations.
ConditionsInfrared spectroscopy.

For researchers developing complex molecular systems, this compound provides a clear spectral window, preventing misinterpretation of data and enabling precise structural characterization that is impossible with the unlabeled analog.

Materials Science: Probing Polymer and Composite Structures with Neutron Scattering

Incorporating 1,2-Diphenylethyne-d10 as a monomer or component into a larger material (e.g., a polymer or metal-organic framework) allows its structure and dynamics to be selectively studied using techniques like Small-Angle Neutron Scattering (SANS). The low incoherent scattering of the deuterated component provides high contrast and a clear signal, enabling detailed analysis of molecular arrangement and motion that would be completely obscured by the background from a hydrogen-containing equivalent.

Surface Chemistry: Assigning Adsorbate Orientation with Vibrational Spectroscopy

When studying the adsorption of molecules on surfaces using techniques like Surface-Enhanced Raman Spectroscopy (SERS) or Infrared Reflection-Absorption Spectroscopy (IRRAS), it is often difficult to distinguish the vibrational modes of the adsorbate from those of the substrate or other molecules. By using 1,2-Diphenylethyne-d10, the characteristic C-D vibrational modes appear in a distinct, uncrowded spectral region, allowing for unambiguous assignment and detailed analysis of the molecule's orientation and binding on the surface.

Mechanistic Organic Chemistry: Elucidating Reaction Pathways via Kinetic Isotope Effects

As a deuterated building block, this compound can be used in synthesis to probe reaction mechanisms. If a C-D bond is broken in the rate-determining step of a reaction, the reaction will proceed slower than with the C-H analogue. Measuring this kinetic isotope effect (KIE) provides critical evidence for determining reaction pathways, making this compound a valuable precursor for mechanistic studies in synthetic chemistry.

XLogP3

4.8

Exact Mass

188.141017778 Da

Monoisotopic Mass

188.141017778 Da

Heavy Atom Count

14

Wikipedia

1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene

Dates

Last modified: 04-14-2024

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